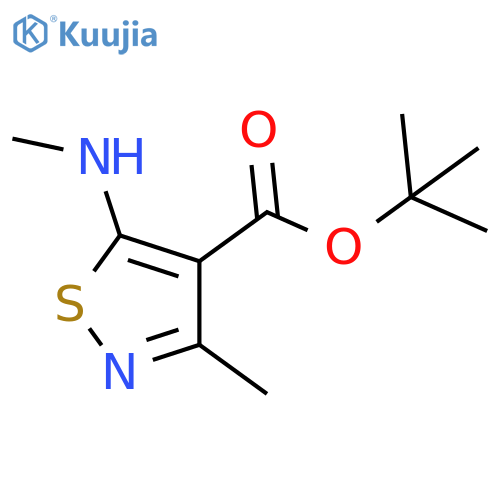Cas no 1539717-82-2 (tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate)

1539717-82-2 structure
商品名:tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
- Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate
- 4-Isothiazolecarboxylic acid, 3-methyl-5-(methylamino)-, 1,1-dimethylethyl ester
-
- インチ: 1S/C10H16N2O2S/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3
- InChIKey: BTCPXNHVVRUGNO-UHFFFAOYSA-N
- ほほえんだ: C(C1C(=NSC=1NC)C)(=O)OC(C)(C)C
じっけんとくせい
- 密度みつど: 1.168±0.06 g/cm3(Predicted)
- ふってん: 257.4±40.0 °C(Predicted)
- 酸性度係数(pKa): 6.94±0.30(Predicted)
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2299340-0.5g |
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
1539717-82-2 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-2299340-0.25g |
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
1539717-82-2 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
| Enamine | EN300-2299340-10.0g |
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
1539717-82-2 | 95% | 10.0g |
$3131.0 | 2024-06-20 | |
| Enamine | EN300-2299340-10g |
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
1539717-82-2 | 10g |
$3131.0 | 2023-09-15 | ||
| Enamine | EN300-2299340-1g |
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
1539717-82-2 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-2299340-0.1g |
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
1539717-82-2 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
| Enamine | EN300-2299340-1.0g |
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
1539717-82-2 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
| Enamine | EN300-2299340-2.5g |
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
1539717-82-2 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
| Enamine | EN300-2299340-5g |
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
1539717-82-2 | 5g |
$2110.0 | 2023-09-15 | ||
| Enamine | EN300-2299340-0.05g |
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
1539717-82-2 | 95% | 0.05g |
$612.0 | 2024-06-20 |
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate 関連文献
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
1539717-82-2 (tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate) 関連製品
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
